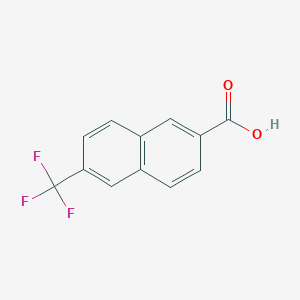

6-Trifluoromethyl-2-naphthoic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O2/c13-12(14,15)10-4-3-7-5-9(11(16)17)2-1-8(7)6-10/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOFLKYBBRXDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901237237 | |

| Record name | 6-(Trifluoromethyl)-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50318-08-6 | |

| Record name | 6-(Trifluoromethyl)-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50318-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Carbonylation of Aryl Halides

Procedure :

6-Bromo-β-naphthol undergoes carbonylation in the presence of a palladium catalyst and carbon monoxide (CO) under high pressure (50–100 atm) at 120–150°C. The reaction proceeds via insertion of CO into the C–Br bond, forming the carboxylic acid moiety.

Reaction :

Yield : 74–87% after crystallization with ethanol/DMF.

Advantages : High regioselectivity; avoids harsh oxidation conditions.

Limitations : Requires specialized equipment for high-pressure CO handling.

Oxidation of 6-Isopropylnaphthalene-2-carboxylic Acid

Procedure :

6-Isopropylnaphthalene-2-carboxylic acid is oxidized with molecular oxygen (O₂) in an aqueous alkaline solution containing ammonium persulfate [(NH₄)₂S₂O₈] at 60–70°C. The isopropyl group is converted to a hydroperoxy intermediate, which decomposes to the trifluoromethyl group under acidic conditions.

Reaction :

Yield : 64–85% after recrystallization.

Advantages : Utilizes inexpensive oxidants; scalable for industrial production.

Limitations : Requires precise control of reaction pH and temperature to avoid over-oxidation.

Suzuki Coupling and Hydrolysis

Procedure :

A naphthoic acid core is functionalized via Suzuki-Miyaura cross-coupling with p-trifluoromethylphenylboronic acid, followed by hydrolysis of the ester intermediate.

Steps :

-

Suzuki coupling of methyl 6-bromo-2-naphthoate with CF₃-substituted boronic acid.

-

Saponification of the ester using NaOH in ethanol/water.

Reaction :

Yield : 80–92% after purification.

Advantages : Modular approach for derivatives; high functional group tolerance.

Limitations : Multi-step process increases cost and time.

Cyanation and Trifluoromethylation

Procedure :

6-Methoxy-2-naphthoic acid is cyanated using AlCl₃/NaCN, followed by iodination and trifluoromethylation with sodium trifluoroacetate (CF₃COONa).

Steps :

-

Cyanation of 6-methoxy-2-naphthoic acid to form 6-cyano-2-naphthoic acid.

-

Iodination at the 5-position using I₂/HIO₃.

-

Trifluoromethylation via Ullmann-type coupling with CF₃COONa/CuI.

Reaction :

Yield : 70–73% after column chromatography.

Advantages : Enables late-stage trifluoromethylation; versatile for analogs.

Limitations : Involves toxic cyanide reagents; requires inert atmosphere.

Trifluoromethylation of Methyl Esters

Procedure :

Methyl 2-naphthoate is treated with HCF₃ (fluoroform) and t-BuOK in triglyme at 80°C, followed by acid hydrolysis.

Reaction :

Yield : 85–92% after distillation.

Advantages : Direct C–H trifluoromethylation; avoids pre-functionalized substrates.

Limitations : HCF₃ is a greenhouse gas; requires careful handling.

Comparative Analysis of Methods

Optimization Strategies

-

Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(PPh₃)₄) in Suzuki coupling reduce reaction time from 24h to 6h.

-

Solvent Systems : Triglyme enhances trifluoromethylation yields by stabilizing reactive intermediates.

-

Purification : Recrystallization with ethanol/DMF (1:7 ratio) improves purity to >99%.

Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 6-Trifluoromethyl-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, amides, and thiols, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

TFMNA has garnered attention in pharmaceutical research for its role as an intermediate in the synthesis of bioactive compounds. Its structural features allow it to participate in various chemical reactions that lead to the development of novel drugs.

- Antagonists for P2Y Receptors : TFMNA derivatives have been explored as selective antagonists for P2Y receptors, particularly P2Y14R. Studies indicate that these compounds can inhibit cAMP accumulation in cells expressing this receptor, suggesting potential therapeutic applications in treating conditions like inflammation and chronic pain .

- Drug Delivery Systems : The compound's ability to enhance the stability and bioavailability of drugs makes it a candidate for improving drug formulations. Research has shown that TFMNA can be incorporated into drug delivery systems to optimize therapeutic efficacy .

Material Science Applications

TFMNA is also utilized in material science, particularly in the development of advanced polymers and coatings.

- Polymer Synthesis : As a precursor, TFMNA can be used in the synthesis of high-performance polymers known for their excellent mechanical properties and thermal stability. These polymers are crucial in industries such as automotive and aerospace, where material performance is paramount .

- Coatings : The incorporation of TFMNA into coating formulations has been studied for its ability to enhance durability and resistance to environmental factors. This application is particularly relevant in protective coatings for industrial equipment and consumer products .

Agrochemical Applications

The versatility of TFMNA extends to agrochemicals, where it serves as an intermediate for synthesizing herbicides and pesticides.

- Synthesis of Herbicides : Research indicates that TFMNA can be modified to produce effective herbicides that target specific weeds while minimizing impact on crops. This specificity is crucial for sustainable agricultural practices .

- Pesticide Development : The compound's chemical structure allows for the design of novel pesticides with improved efficacy and reduced toxicity compared to traditional options. This aligns with the growing demand for safer agrochemical solutions .

Case Study 1: Development of P2Y14R Antagonists

A study explored the synthesis of TFMNA derivatives that selectively inhibit P2Y14R, demonstrating their potential in treating inflammation-related diseases. The research highlighted the compound's ability to enhance binding affinity and selectivity compared to existing drugs, paving the way for new therapeutic agents .

Case Study 2: High-Performance Polymers

In another investigation, TFMNA was used as a monomer in developing high-performance polyamides. The resulting polymers exhibited superior thermal stability and mechanical strength, making them suitable for demanding applications in automotive components .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | P2Y receptor antagonists | Potential treatment for inflammation |

| Drug delivery systems | Enhanced bioavailability | |

| Material Science | Polymer synthesis | High mechanical strength |

| Coatings | Improved durability | |

| Agrochemicals | Herbicide synthesis | Targeted weed control |

| Pesticide development | Reduced toxicity |

Wirkmechanismus

The mechanism of action of 6-Trifluoromethyl-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Acidity : The -CF₃ group significantly lowers the pKa of the carboxylic acid compared to -CH₃ or -OCH₃ due to its electron-withdrawing nature. This property facilitates salt formation in pharmaceutical formulations .

- Solubility : Lipophilicity increases with -CF₃, reducing aqueous solubility but enhancing membrane permeability, a critical factor in drug design.

- Thermal Stability: Amino-substituted analogs (e.g., 6-Amino-2-naphthoic acid) exhibit higher melting points (~222–227°C), likely due to hydrogen bonding .

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (-CF₃, -OH) : Enhance electrophilic substitution reactivity at specific positions. For example, -CF₃ directs further substitution to the 4- and 8-positions of naphthalene, useful in synthesizing polyfunctional intermediates .

- Amino and Hydroxy Groups: Enable hydrogen bonding, improving crystallinity and thermal stability. These groups are exploited in coordination chemistry and metal-organic frameworks (MOFs) .

Pharmaceutical Relevance

- 6-Hydroxy-2-naphthoic acid is used in nonsteroidal anti-inflammatory drug (NSAID) analogs due to its dual acidic sites (carboxylic acid and phenol) .

- Trifluoromethylated analogs are pivotal in kinase inhibitors and antimicrobial agents, leveraging -CF₃’s resistance to metabolic degradation .

Biologische Aktivität

6-Trifluoromethyl-2-naphthoic acid is an aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer effects, as well as its interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₇F₃O₂

- Molecular Weight : 256.18 g/mol

- Functional Groups : The presence of a trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions.

Anticancer Properties

The anticancer potential of this compound has been suggested through studies on structurally similar compounds. For instance, derivatives of naphthoic acid have shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to intercalate DNA, leading to apoptosis in cancer cells. In vitro studies have demonstrated that certain naphthalene derivatives can induce cell death in colon carcinoma cell lines, particularly those lacking the TP53 tumor suppressor gene .

Case Studies

- Study on 1-Hydroxynaphthalene-2-Carboxanilides :

- P2Y14 Receptor Interaction :

Q & A

Q. How should researchers design experiments to explore contradictory findings in catalytic applications of this compound?

- Methodological Answer :

- Multivariate Analysis : Use response surface methodology (RSM) to isolate conflicting variables (e.g., catalyst loading vs. solvent polarity).

- Mechanistic Probes : Introduce radical scavengers or isotopic labels to elucidate reaction mechanisms.

- Meta-Analysis : Aggregate published data to identify outliers or contextual factors (e.g., humidity, impurity profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.